Malonamate

Beschreibung

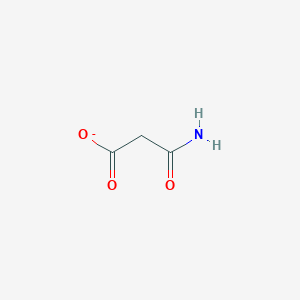

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H4NO3- |

|---|---|

Molekulargewicht |

102.07 g/mol |

IUPAC-Name |

3-amino-3-oxopropanoate |

InChI |

InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)/p-1 |

InChI-Schlüssel |

CGJMROBVSBIBKP-UHFFFAOYSA-M |

SMILES |

C(C(=O)N)C(=O)[O-] |

Kanonische SMILES |

C(C(=O)N)C(=O)[O-] |

Synonyme |

malonamate malonamic acid |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Malonamates and Their Derivatives

Advanced Synthetic Strategies and Catalytic Approaches

Recent advancements in synthetic organic chemistry have introduced sophisticated strategies, particularly organocatalytic methods, for the efficient and enantioselective derivatization of malonamates. Organocatalysis, often inspired by enzymatic processes, offers distinct advantages in enantioselective synthesis due to its operational simplicity, metal-free nature, and tolerance to water and air cam.ac.ukcsic.esnih.gov.

Organocatalytic Methods for this compound Derivatization

Organocatalytic approaches have emerged as powerful tools for the derivatization of malonamates, offering high enantioselectivity and mild reaction conditions cam.ac.ukcsic.es. Bifunctional thiourea (B124793) catalysts, in particular, have proven effective in various transformations involving malonamates beilstein-journals.orgresearchgate.netresearchgate.net. These catalysts can activate both the substrate and the electrophile through cooperative hydrogen bonding interactions, facilitating highly controlled reactions researchgate.netresearchgate.net.

The asymmetric nitroso aldol (B89426) reaction of α-substituted malonamates with nitrosoarenes represents a notable organocatalytic method for synthesizing optically active oxyaminated malonamates. This enantioselective N-selective reaction typically employs a chiral thiourea catalyst, such as the Takemoto catalyst, to induce high enantioselectivity researchgate.netresearchgate.netbeilstein-journals.orgdntb.gov.ua. The catalyst functions through bifunctional hydrogen bonding, simultaneously activating the nitrosoarene and the this compound substrate, which is crucial for achieving enantiocontrol researchgate.netresearchgate.net.

Detailed research findings indicate that reactions conducted in toluene (B28343) at 0 °C can yield the desired oxyaminated products in excellent yields and high enantiomeric excesses. For instance, the reaction between methyl N-bromophenyl-α-methylthis compound and nitrosobenzene, catalyzed by the Takemoto catalyst, achieved a 90% yield and 90% enantiomeric excess at 0 °C beilstein-journals.org. This methodology demonstrates the utility of malonamates as pro-nucleophiles in enantioselective addition reactions under mild conditions beilstein-journals.org.

Table 1: Representative Conditions and Outcomes for Asymmetric Nitroso Aldol Reaction of α-Substituted Malonamates

| Substrate (α-methylthis compound) | Electrophile (Nitrosoarene) | Catalyst (Takemoto Thiourea) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Methyl N-bromophenyl-α-methylthis compound | Nitrosobenzene | Takemoto catalyst | Toluene | 25 | 80 | 60 |

| Methyl N-bromophenyl-α-methylthis compound | Nitrosobenzene | Takemoto catalyst | Toluene | 0 | 90 | 90 |

Bifunctional thiourea catalysts are integral to many organocatalytic transformations, including the asymmetric nitroso aldol reaction of malonamates. These catalysts possess both a hydrogen bond donor (thiourea) and a Brønsted base (amine) moiety, allowing them to activate both the nucleophile and the electrophile simultaneously researchgate.netresearchgate.net. This dual activation mechanism, often involving hydrogen bonding, is key to inducing high levels of enantioselectivity researchgate.netresearchgate.netresearchgate.net. Beyond nitroso aldol reactions, bifunctional thiourea catalysts have also proven effective in other asymmetric transformations, such as the Michael addition of malonates to enones, achieving good yields and excellent enantioselectivities organic-chemistry.org.

Electrochemical Synthesis Considerations

Electrochemical synthesis offers a "green" and efficient pathway for chemical transformations, providing advantages such as clean synthesis, reduced costs, minimized thermal degradation of sensitive functionalities, enhanced selectivity, and ease of process monitoring and control uni-goettingen.defishersci.at. While direct electrochemical synthesis of malonamates is an area with potential for greener and milder methods fishersci.se, detailed specific procedures for their direct electrosynthesis are less frequently detailed in the general literature. However, electrochemical reductive cyclizations have been demonstrated to be feasible for heterocyclic malonamates, albeit with moderate yields and enantioselectivity fishersci.com. This indicates the potential of electrochemical methods for constructing complex this compound-containing structures, particularly in heterocyclic chemistry.

Microwave-Assisted Synthesis of Malonamide Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often enhancing yields compared to conventional heating methods nih.govuni.lunih.gov. This technique provides rapid and homogeneous heat transfer, leading to more efficient reactions uni.lu. For malonamide derivatives, microwave-assisted methods have proven highly effective for preparing multidentate ligands, offering convenient and rapid access to target compounds with high yields nih.govnih.gov.

Detailed Research Findings:

A notable application of microwave-assisted synthesis involves the preparation of multidentate malonamide derivatives designed as silver(I)-selective ligands. This methodology has consistently provided high yields in short reaction times. For instance, increasing the sample size by 2.5- to 5-fold did not negatively impact the conversion efficiency, with a specific malonamide derivative (4c) being obtained in 84 ± 2% yield after just 5 minutes of microwave irradiation nih.gov. Another ligand (4e) was isolated in 96% yield following 6 minutes of irradiation nih.gov.

The benefits of microwave-assisted synthesis for malonamide derivatives are summarized in the table below:

| Reaction Type | Conventional Method Conditions (Example) | Microwave-Assisted Conditions (Example) | Yield Improvement | Time Reduction | Source |

| Multidentate Malonamide Derivative Synthesis | Stirring diethyl malonate with amines at room temperature for 7 days | Irradiation for 5-6 minutes | Up to 92% | Significant | nih.govnih.gov |

| Specific Malonamide Derivative (4c) | Not specified for 4c, but conventional methods can be lengthy | 5 minutes | 84 ± 2% | Significant | nih.gov |

| Specific Malonamide Derivative (4e) | Not specified for 4e | 6 minutes | 96% | Significant | nih.gov |

| General Malonamide Derivative Synthesis (Overview) | Often involves elevated temperatures and longer durations (e.g., 140°C for 24h) | Reduced reaction times (from hours/days to minutes) | Enhanced | Drastic | uni.lusigmaaldrich.com |

Microwave-assisted techniques are favored due to their ability to enhance yields, save time, and contribute to environmentally safer reactions cmdm.tw.

Synthesis of Specific this compound Conjugates and Heterocyclic Adducts

Malonamates serve as valuable building blocks for the construction of complex molecular architectures, including various heterocyclic systems and pseudopeptidic compounds.

The synthesis of this compound-containing heterocyclic systems often involves the reaction of amines bearing heterocyclic moieties with malonic acid monoethyl ester fishersci.at. This approach allows for the direct incorporation of a this compound structure into a heterocyclic framework.

Another significant method involves the flash vacuum pyrolysis (FVP) of azolyl-malonamates. For instance, ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate and ethyl 3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propanoate have been synthesized by reacting the corresponding aminoheterocycles with diethylmalonate, achieving higher yields than previously reported methodologies fishersci.ca. Subsequent FVP reactions of these azolyl-malonamates at temperatures between 300 and 500°C lead to the formation of 5-hydroxy-azolopyrimidin-7-ones fishersci.ca. At higher temperatures (450-500°C), further decomposition to carbon suboxide and 2-aminothiazole (B372263) can occur fishersci.ca.

The feasibility of electrochemical reductive cyclizations for heterocyclic malonamates also highlights their potential in forming new heterocyclic ring systems, although specific details on the resulting heterocyclic structures and their yields are often context-dependent fishersci.com.

While the outline specifies "this compound Pseudopeptidic Compounds," the scientific literature predominantly describes the synthesis and properties of malonamide pseudopeptidic compounds (MPPCs) sigmaaldrich.comfishersci.ieamericanelements.comfishersci.catcichemicals.com. These compounds are structurally related to malonamates, featuring a malonamide backbone that mimics aspects of peptide structures.

A prominent synthetic route for MPPCs is an isocyanide-based pseudo five-component reaction fishersci.ieamericanelements.comfishersci.ca. This reaction typically involves two equivalents of amino esters (such as L-phenylalanine ethyl ester or glycine (B1666218) ethyl ester), one equivalent each of an aromatic aldehyde, an isocyanide, and Meldrum's acid fishersci.ieamericanelements.comfishersci.ca. The reaction mechanism involves a nucleophilic attack of isocyanides to arylidene malononitriles, followed by the nucleophilic attack of malonamides (formed from Meldrum's acid and amines) to yield the final products after tautomerization fishersci.ca.

Detailed Research Findings on MPPCs:

MPPCs derived from L-phenylalanine ethyl ester and glycine ethyl ester have been shown to form stable gels in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water fishersci.iefishersci.ca. In contrast, MPPCs synthesized from D-phenylalanine did not exhibit gelling properties, and a 1:1 mixture of D- and L-forms also failed to form gels, even at high concentrations fishersci.iefishersci.ca.

Rheological studies have indicated that some of these gels possess high mechanical strength fishersci.iefishersci.ca. Fourier transform infrared (FT-IR) spectroscopy has revealed that the self-assembly of these MPPCs into gels is driven by a combination of hydrogen bonding, van der Waals forces, and π-π interactions fishersci.ca. The morphology of the resulting xerogels has been further clarified through scanning electron microscopy (SEM) imaging fishersci.ca.

These malonamide pseudopeptidic compounds represent an important class of organic compounds with potential applications as gelators and in other fields requiring specific supramolecular assemblies sigmaaldrich.comfishersci.ie.

Reactivity and Reaction Mechanisms of Malonamate Compounds

Nucleophilic Substitution Reactions Involving Malonamates

Malonamates, and their related derivatives like methyl malonyl chloride, readily participate in nucleophilic substitution reactions. These reactions are crucial for introducing various functional groups into the malonamate scaffold or for further cyclization.

Methyl malonyl chloride (PubChem CID: 123460) is a highly reactive acid halide that serves as a precursor for various malonamic acid derivatives rdd.edu.iqguidechem.com. Its electrophilic nature, enhanced by the electron-withdrawing effects of the adjacent carbonyl groups, makes it susceptible to nucleophilic attack scbt.comuea.ac.uk.

Methyl malonyl chloride can undergo rapid acylation reactions with a variety of nucleophiles, including amines, alcohols, and water, leading to the formation of esters, amides, and other organic compounds rdd.edu.iqscbt.com. For instance, a new method for synthesizing methyl malonamic acid derivatives involves the reaction of methyl malonyl chloride with urethane, followed by subsequent reactions with nucleophiles such as amines, alcohols, or water in the same reaction vessel rdd.edu.iq. This approach simplifies the synthesis by eliminating the need to isolate intermediate methyl malonamoyl chloride rdd.edu.iq.

The general reactivity of methyl malonyl chloride with nucleophiles can be summarized as follows:

| Nucleophile Type | Reaction Product |

| Amines | Amides |

| Alcohols | Esters |

| Water | Carboxylic Acids |

Methyl malonyl chloride has been utilized in the synthesis of complex molecules, including the anxiolytic drug zomebazam, where it reacts with 4-amino-1,3-dimethyl-5-methylaminopyrazole to form 4-α-ethoxycarbonylacetylamino-1,3-dimethyl-5-methylaminopyrazole wikipedia.org. It has also been explored in the context of pyrrole (B145914) synthesis, though direct Friedel-Crafts acylation of N-TIPS-3-methylpyrrole with methyl malonyl chloride yielded low percentages of the desired product nsf.gov.

Cyclocondensation Reactions to Form Malonyl Heterocycles

Malonic acid derivatives, including malonamates, are highly effective reagents in cyclocondensation reactions, leading to the formation of a diverse range of 5-, 6-, and 7-membered malonyl heterocycles mdpi.comresearchgate.net. These reactions typically involve the condensation of malonate derivatives with dinucleophiles.

A classic example of cyclocondensation involving malonates is the synthesis of barbituric acids (PubChem CID: 6211) mdpi.comresearchgate.netnih.gov. Barbituric acids are formed from the reaction of malonates with urea (B33335) mdpi.comresearchgate.net. This reaction is a cornerstone in the synthesis of various central nervous system depressant drugs, although barbituric acid itself is not pharmacologically active nih.govfishersci.se.

Another significant cyclocondensation is Tschitschibabin's synthesis of pyrido[1,2-a]pyrimidine-2,4-dione (PubChem CID: 261420) mdpi.comnih.gov. This heterocyclic compound, also referred to as "malonyl-α-aminopyridine," is synthesized from diethyl malonate and 2-aminopyridine, typically under reflux conditions mdpi.combenchchem.comacs.org. Derivatives of pyrido[1,2-a]pyrimidine-2,4-dione have garnered attention in medicinal chemistry due to their diverse biological activities, including potential antimicrobial, antitumor, and kinase inhibitory properties benchchem.com. The synthesis of these compounds can also involve the use of Meldrum's acid, a more reactive CH acid, as a starting material instead of dimethyl malonate clockss.org.

The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives (PubChem CID: 270260 for the parent compound) has also been achieved from 6-amino-1,3-disubstituted uracils nih.gov.

Malonic acid derivatives are versatile in forming various ring sizes through cyclocondensation reactions mdpi.comresearchgate.net. These reactions typically involve the reaction of malonic acid derivatives with 1,3-dinucleophiles mdpi.comresearchgate.net.

For instance, ethyl this compound has been shown to react with ethyl α-cyanocinnamates at the ester group, leading to the formation of piperidinediones, which are 6-membered rings researchgate.net. The choice of malonate derivative and reaction conditions can influence the outcome, with some highly electrophilic malonic acid derivatives like carbon suboxide reacting at low temperatures to yield five- or six-membered malonyl heterocycles researchgate.net. While the formation of 5- and 6-membered rings is well-documented, the synthesis of 7-membered rings also occurs through cyclocondensation with appropriate dinucleophiles mdpi.comresearchgate.net.

Rearrangements and Pyrolytic Transformations

This compound compounds can undergo various rearrangements and pyrolytic transformations, particularly under high-temperature conditions. These processes often lead to the formation of new heterocyclic systems or fragmentation products.

Flash Vacuum Pyrolysis (FVP) is a technique used to study the thermal decomposition and rearrangement of organic compounds under high vacuum and elevated temperatures researchgate.netacs.org. Azolyl-malonamates have been subjected to FVP to synthesize 5-hydroxy-azolopyrimidin-7-ones orcid.orgdntb.gov.uaarkat-usa.orgresearchgate.netresearchgate.netconicet.gov.arumich.edu.

Studies on the FVP of ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate and ethyl 3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propanoate (types of azolyl-malonamates) have been conducted at temperatures ranging from 300 to 500°C researchgate.net. At lower temperatures (300-430°C), products such as ethanol (B145695) and 5-hydroxy-7H- Current time information in Bangalore, IN.sigmaaldrich.comthiazolo[3,2-a]pyrimidin-7-one were observed researchgate.net. At higher temperatures (450-500°C), additional fragmentation products like carbon suboxide and 2-aminothiazole (B372263) were formed alongside the pyrimidinone derivative and ethanol researchgate.net. The synthesis of the starting azolyl-malonamates for FVP is typically achieved by reacting the corresponding aminoheterocycle with diethylmalonate, often resulting in higher yields than previous methodologies researchgate.net.

Formation of Ketene (B1206846) Intermediates and Reaction Paths

This compound compounds, or their closely related derivatives, can serve as precursors to highly reactive ketene intermediates under specific reaction conditions. For instance, malonic acid, a fundamental analogue, is utilized in solid-phase peptide synthesis (SPPS) for acetylation reactions, proceeding via a reactive ketene intermediate. Detailed mechanistic studies, supported by Density Functional Theory (DFT), indicate a kinetically favorable concerted mechanism for the formation of carbon dioxide and the ketene, leading to acylated products. This methodology has been successfully applied to various peptides and non-peptidic molecules, yielding acyl peptides in almost quantitative yields when using alkyl, phenyl, and benzyl (B1604629) malonic acids. The ketenes formed from these malonic acid precursors have been characterized by in situ ¹H-NMR nih.gov.

Furthermore, 2-arylmalonates can generate arylketene ester intermediates at high reaction temperatures, typically above 250°C, facilitating cyclocondensation reactions. This high-temperature requirement, however, limits its applicability for sensitive substrates nih.gov. In another instance, flash vacuum pyrolysis (FVP) of azolyl-malonamates at elevated temperatures (430–450°C) has been shown to result in decomposition that likely affords ketene intermediates, although these were not directly detected but inferred from the reaction paths researchgate.net.

Ketenes (RR'C=C=O) are characterized by an unusual heteroallenic bond structure, making them highly electrophilic at the carbon atom bonded to the heteroatom. Their synthetic utility stems from their high reactivity, participating in various reaction manifolds such as [2+2] and [4+2] cycloadditions, reductive couplings, and nucleophilic additions. They readily react with nucleophiles to form zwitterionic enolates, which are crucial for asymmetric chemistry nih.gov. Ketenes are generally unstable and are often generated in situ for immediate consumption, reacting with nucleophiles like water to form carboxylic acids, or with alcohols and amines to form esters and amides, respectively wikipedia.orgstackexchange.com.

Addition Reactions and Functionalization

Nitroso Aldol (B89426) Reactions of α-Methylmalonamates

α-Methylmalonamates have proven to be effective pronucleophiles in enantioselective N-selective nitroso aldol reactions with nitrosoarenes. This transformation is a practical method for synthesizing optically active oxyaminated malonamates. The reaction typically employs a Takemoto thiourea (B124793) catalyst, which induces enantioselectivity through bifunctional hydrogen bonding, activating both the nitrosoarene and the this compound substrate nih.govpageplace.deresearchgate.net.

The reaction conditions, such as temperature, significantly influence the yield and enantiomeric excess (ee). For example, a model reaction between methyl N-bromophenyl-α-methylthis compound and nitrosobenzene, catalyzed by Takemoto thiourea catalyst in toluene (B28343), showed improved results at lower temperatures.

Table 1: Effect of Temperature on Nitroso Aldol Reaction of α-Methylmalonamates pageplace.de

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 25 | 80 | 60 |

| 2 | 0 | 90 | 90 |

This protocol demonstrates the utility of malonamates in enantioselective addition reactions under mild conditions, accommodating various functionalized malonamates researchgate.netpageplace.de.

Deuteration of Malonamide (B141969) Derivatives for Mechanistic Insight

Deuteration of malonamide derivatives is a powerful technique for gaining mechanistic insights in various chemical and physical studies, particularly in solvent extraction systems and structural analysis of organic phases. Malonamide derivatives, extensively investigated as extractants for lanthanides, actinides, and platinum group metal ions, can be deuterated by replacing ¹H atoms with ²H atoms using Pd/C and Rh/C catalysts in a D₂O/2-propanol mixture wikipedia.orggoogleapis.com.

This method allows for a controllable deuteration rate, with a maximum rate reaching approximately 75%, as determined by nuclear magnetic resonance (NMR) and electrospray ionization-mass spectrometry (ESI-MS) wikipedia.orggoogleapis.com. Crucially, the deuteration process does not alter the extraction behavior of metal ions by the malonamides, making deuterated malonamides valuable tools for fundamental research. The significant difference in the cross-section of coherent neutron scattering between ¹H and ²H leads to a large difference in neutron scattering length density of malonamide derivatives before and after deuteration. This property is exploited in small-angle neutron scattering (SANS) and neutron reflectivity studies to elucidate the microscopic structure of specific solute species in bulk organic phases and at liquid-liquid interfaces wikipedia.orggoogleapis.com.

Role of this compound in Organometallic Reactions and Catalysis

This compound compounds can play a role in organometallic reactions and catalysis, primarily by acting as ligands or substrates. Organometallic chemistry involves compounds with direct carbon-metal bonds, and these compounds are widely used as catalysts to enhance reaction rates and efficiency wikipedia.orgsolubilityofthings.com.

Malonamates, with their chelating capabilities due to the presence of both amide and ester functionalities, can coordinate with metal centers to form stable metal complexes. For instance, malonate and this compound ligands have been shown to form monomeric uranyl(VI) complexes, influencing their solid-state structure researchgate.net. While the direct catalytic activity of these specific this compound-uranyl complexes is not always explicitly detailed, the ability of malonamates to bind to metal ions demonstrates their potential as ligands in organometallic systems.

Structural Characterization and Coordination Chemistry of Malonamates

Crystallographic Analysis of Malonamate Structures

Single-Crystal X-ray Diffraction of Malonamide (B141969)

While malonamide (the diamide (B1670390) of malonic acid) is not this compound, its crystallographic analysis provides foundational insights into the geometry and hydrogen bonding characteristics of the malonate backbone. Single-crystal X-ray diffraction studies of malonamide (CH₂(CONH₂)₂) reveal a monoclinic crystal system with space group P2₁/c. The asymmetric unit contains two symmetry-unrelated molecules, which, despite having different orientations within the crystal lattice, exhibit similar conformations and dimensions. tandfonline.com

A key feature of malonamide's molecular geometry is the non-planar arrangement, where the amide groups are rotated out of the central C-C-C plane. These rotations are observed to be approximately 65° for one amide group and 40° for the other in each molecule. tandfonline.com The molecules are stabilized within the crystal through an extensive network of hydrogen bonds. Each oxygen atom acts as an acceptor in two N-H⋯O hydrogen bonds, involving all amino-hydrogen atoms, with bond distances ranging from 2.89 to 3.14 Å. tandfonline.com

Table 1: Selected Crystallographic Data and Bond Distances for Malonamide

| Parameter | Value | Source |

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | P2₁/c | tandfonline.com |

| Z (Molecules per unit cell) | 8 | tandfonline.com |

| C-C Bond Distance (mean) | 1.507 Å | tandfonline.com |

| C-N Bond Distance (mean) | 1.334 Å | tandfonline.com |

| C-O Bond Distance (mean) | 1.253 Å | tandfonline.com |

| Amide Group Rotation (approx.) | 65°, 40° out of CCC plane | tandfonline.com |

Structural Analysis of this compound Complexes

This compound, as the monoanion of malonamic acid, typically coordinates to metal centers through its carboxylate and amide oxygen atoms, or sometimes through the nitrogen of the amide, forming chelate rings. The coordination environment around the metal center is highly dependent on the metal ion's size, charge, and preferred coordination geometry, as well as the presence of other ligands.

Lanthanide and actinide ions, known for their high coordination numbers and oxophilicity, readily form complexes with oxygen-donor ligands like this compound.

For lanthanide ions, studies on malonamide ligands (structurally related to this compound) have shown bidentate coordination through adjacent carbonyl oxygen atoms. For instance, in complexes such as [Ln(NO₃)₃(L)₂] where Ln = Nd or Pr, and L represents hydrophobic malonamide ligands, the lanthanide ion typically exhibits a 10-coordinate geometry. This coordination involves four oxygen atoms from two malonamide ligands and six oxygen atoms from three nitrate (B79036) ions. osti.gov The nature of alkyl or alkyloxy groups attached to the central carbon of the malonamides does not appear to significantly alter this bidentate coordination. osti.gov

While specific crystallographic data for non-uranyl actinide this compound complexes are less commonly detailed in readily available literature, the coordination chemistry of uranyl(VI) this compound complexes provides a clear example of this compound coordination within the actinide series.

Uranyl(VI) (UO₂²⁺) complexes with this compound ligands have been extensively studied due to their relevance in nuclear chemistry and environmental remediation. X-ray crystallography has revealed the structural motifs adopted by these complexes. In monomeric 1:2 complexes of UO₂²⁺ with malonamic acid proligands, the uranium center is typically 5-coordinate in the equatorial plane. diva-portal.org This coordination involves two 1,5-bidentate this compound ligands and a coordinated water molecule. diva-portal.org This arrangement demonstrates how this compound can effectively chelate the uranyl ion, influencing its solid-state structure.

Table 2: Coordination Environment in Uranyl(VI) this compound Complexes

| Metal Center | Coordination Number | Equatorial Ligands | Ligand Type (this compound) | Source |

| UO₂²⁺ | 5-coordinate | Two 1,5-bidentate this compound, one H₂O | Bidentate | diva-portal.org |

Conformational Studies and Molecular Geometry

As seen in malonamide, the molecule is inherently non-planar, with significant rotations of the amide groups relative to the central carbon plane. tandfonline.com This inherent flexibility suggests that this compound, with its similar backbone, can adopt various conformations. Molecular modeling studies on related compounds, such as substituted aryl malonamates, indicate that flexibility around the C-C bonds is essential for achieving specific reactive conformations, for instance, when interacting with enzymes. The conformation of a molecule in the crystalline phase is often influenced by crystal packing forces, which can lead to deviations from the minimum-energy conformations observed in the gas phase. This highlights the dynamic nature of this compound's molecular geometry, allowing it to conform to different coordination requirements in various crystalline environments.

Mechanistic Investigations and Computational Studies on Malonamates

Enzymatic Reaction Mechanisms Involving Malonamates

Malonamates serve as substrates for specific enzymes, and their enzymatic hydrolysis has been a subject of detailed mechanistic investigations.

Malonamidase E2 (MAE2) from Bradyrhizobium japonicum is an enzyme that catalyzes the hydrolysis of malonamate (–OOCCH2CONH2) into malonate and ammonia (B1221849). This enzyme is a member of the amidase signature (AS) family, a large group of hydrolytic enzymes widespread in nature, ranging from bacteria to humans, that exhibit a variety of biological functions. AS family enzymes are characterized by a conserved stretch of approximately 130 amino acids and catalyze the hydrolysis of amide bonds (CO-NH2). nih.govebi.ac.ukebi.ac.uk

The reaction catalyzed by malonamidase E2 is crucial in symbiotic nitrogen metabolism, where it is involved in the transport of fixed nitrogen from bacteroids to plant cells. nih.govebi.ac.ukebi.ac.uk

Unlike classical serine hydrolases that often employ a Ser-His-Asp catalytic triad (B1167595), malonamidase E2, and indeed the entire amidase signature family, possesses a unique and highly conserved Ser-cisSer-Lys catalytic triad. nih.govebi.ac.ukebi.ac.uk This triad is distinct, with the peptide bond between Ser131 (the cis serine) and the preceding residue Gly130 being in a cis configuration. nih.govcdnsciencepub.comrcsb.org This unusual cis conformation of Ser131 appears to be essential for its precise interactions with the other residues in the triad. cdnsciencepub.comrcsb.org

The first serine in this triad acts as a nucleophile, while the middle cis-serine functions as a base/acid, and the lysine (B10760008) acts as an acid/base. cdnsciencepub.com The lysine residue (Lys62) plays both a structural and catalytic role, as its substitution can completely disrupt the active site structure. cdnsciencepub.comrcsb.org

A summary of the catalytic triad components in Malonamidase E2 is provided below:

| Residue | Role in Catalysis | Conformation |

| Ser155 | Nucleophile | trans |

| Ser131 | Base/Acid | cis |

| Lys62 | Acid/Base | trans |

Beyond the catalytic triad, other specific residues play crucial roles in the enzymatic activity of malonamidase E2. Arginine-158 (Arg-158) is identified as critical for both substrate binding and the stabilization of the transition-state oxyanion during the enzymatic reaction. nih.govkaist.ac.kracs.orgacs.org

Crystal structures of wild-type and mutant MAE2 have shown that the guanido group of Arg-158 is involved in binding this compound. This interaction helps to neutralize the negative charge of the carboxyl group in the substrate, which would otherwise destabilize a negatively charged transition-state oxyanion. nih.govresearchgate.net

Site-directed mutagenesis studies further elucidated the specific roles of Arg-158. For instance, mutations such as R158Q significantly decreased the enzyme's catalytic efficiency (kcat value decreased over 1500-fold), and R158E completely abolished catalytic activity. nih.gov While the R158K mutant showed a similar kcat value to the wild type, its Km value drastically increased by 100-fold. This suggests that Lys-158 in the mutant can stabilize the carboxylate's negative charge and contribute to transition-state oxyanion stabilization, but its single amine group cannot precisely anchor the this compound's carboxyl group as effectively as the guanido group of Arg-158. nih.gov

These kinetic and structural findings confirm that Arg-158 is essential for both substrate binding and transition-state oxyanion stabilization in the malonamidase E2 catalytic reaction. nih.govresearchgate.net

Malonamidase E2 Catalysis of this compound Hydrolysis

Theoretical Chemistry Approaches

Computational methods have become indispensable tools for investigating the mechanisms of this compound-related reactions and interactions, providing insights that complement experimental studies.

Density Functional Theory (DFT) studies have been employed to investigate the mechanism of malonic acid-mediated acylation. This method often involves the in situ formation of a reactive ketene (B1206846) intermediate from malonic acid, which then acetylates the target amine. huji.ac.ilnih.gov

DFT calculations support a kinetically favorable concerted mechanism for the formation of carbon dioxide (CO2) and the ketene intermediate, ultimately leading to thermodynamically stable acylated products. huji.ac.ilnih.govsigmaaldrich.com This indicates that malonic acid-mediated acylation is a versatile method applicable to various target molecules, including peptides and non-peptidic molecules with diverse functional groups. huji.ac.ilnih.gov

In the context of enantioselective reactions, DFT calculations have also been used to establish reaction pathways and the origin of stereocontrol in processes like the enamine acylation enabled desymmetrization of malonic esters. acs.org Furthermore, DFT studies have identified rate-limiting steps, such as N-acylation in isothiourea-catalyzed Michael addition of malonates, and confirmed stereodetermining steps, consistent with experimental observations. nih.gov

Computational modeling plays a crucial role in understanding the complex interactions and reaction mechanisms involving malonamates and related compounds. These approaches can provide detailed insights into molecular interactions, reaction pathways, and the dynamics of enzymatic processes. frontiersin.orgnih.gov

The integration of various computational techniques allows for a comprehensive understanding of this compound-related biochemical systems, aiding in the elucidation of reaction mechanisms and the rational design of new chemical entities. frontiersin.orgnih.gov

In Silico Studies of this compound Interactionsuni.lu

In silico studies, encompassing techniques such as molecular dynamics simulations and molecular docking, are indispensable for unraveling the intricate interactions between chemical compounds and biological macromolecules. These computational approaches offer profound insights into the catalytic mechanisms and substrate recognition of enzymes. A prime example is the enzyme malonamidase E2 (MAE2), which catalyzes the hydrolysis of this compound (MLA) into malonate and ammonia researchgate.netembopress.orgresearchgate.net.

Molecular dynamics simulations have advanced to a level where they can effectively contribute to understanding macromolecular structure-to-function relationships, providing rich information about the dynamic properties of macromolecules researchgate.net. For this compound, computational studies have yielded insights into the enzymatic selectivity and substrate recognition exhibited by MAE2 researchgate.net. The active site of MAE2 is characterized by an uncommon Ser-cisSer-Lys catalytic triad, which is critical for its enzymatic function researchgate.netembopress.orgresearchgate.netnih.gov. In silico analyses of this triad aid in comprehending how the enzyme binds and transforms this compound. For instance, the precise spatial arrangement of residues within this catalytic triad, including Ser155, cisSer131, and Lys62, is crucial for the enzyme's hydrolytic activity researchgate.netnih.gov. Computational models suggest that Ser155 acts as the nucleophile, initiating the attack on the carbonyl group of the this compound substrate nih.gov. The identification of an oxyanion hole, formed by backbone nitrogen atoms, further illustrates how the enzyme stabilizes the tetrahedral intermediate that forms during the reaction, a key aspect revealed through structural and computational analyses researchgate.netnih.gov.

Kinetic Studies of this compound Transformationsmpg.dethegoodscentscompany.com

Kinetic studies are fundamental for elucidating the rates and underlying mechanisms of chemical transformations involving malonamates. Enzymes frequently mediate these transformations. A prominent instance is the hydrolysis of this compound by malonamidase E2 (MAE2), which results in the production of malonate and ammonia researchgate.netembopress.orgresearchgate.net. The catalytic mechanism of MAE2 proceeds through a series of sequential steps, including nucleophilic attack, the formation of an acyl-enzyme complex, and the subsequent release of the reaction products researchgate.netebi.ac.uk.

Another enzyme, Allophanate (B1242929) Hydrolase (AtzF), has also been investigated for its interaction with this compound. While AtzF does hydrolyze this compound to produce ammonia, it is considered a poor substrate for this enzyme, exhibiting a significantly slow hydrolysis rate nih.govresearchgate.net. Detailed kinetic parameters have been determined for the hydrolysis of this compound by AtzF.

| Parameter | Value (this compound) | Value (Allophanate) | Unit | Reference |

| Specific Activity | 53 | 10,300 | nmol/min/mg protein | nih.gov |

| kcat | 0.1 | 16.4 | s-1 | nih.gov |

| Km | 5.3 | 1.5 | mM | nih.gov |

| kcat/Km | 21 | 1.1 x 104 | s-1 M-1 | nih.gov |

Despite this compound being a poor substrate for AtzF, it has been observed to strongly inhibit the release of ammonia from allophanate by AtzF, suggesting a competitive interaction or a notable binding affinity even in the absence of efficient catalysis nih.govnih.gov. The determination of kinetic parameters, such as Vmax and Km, is typically achieved using established methods like the Hanes-Woolf equation, which allows for a quantitative understanding of enzyme-substrate interactions nih.govnih.gov.

Beyond enzymatic hydrolysis, this compound esters have been implicated in parallel kinetic asymmetric transformations, such as the enantioselective intramolecular organocatalyzed Michael addition in the cyclization of racemic cyclohexadienones. This underscores the utility of this compound derivatives in stereoselective synthetic methodologies eragene.com.

Structure-Activity Relationships at a Mechanistic Levelnih.gov

Elucidating the structure-activity relationships (SAR) of this compound and its derivatives at a mechanistic level is paramount for the rational design of compounds in various chemical and biological applications. Studies have systematically explored how structural modifications to the this compound scaffold influence its interactions and subsequent biological activities.

In the realm of drug design, malonamide (B141969) derivatives are recognized as privileged chemical structures nih.gov. SAR investigations on these derivatives have examined the impact of different functional groups, such as para- or meta-benzamidine as the P1 basic group and various aryl moieties as P4 fragments, on their inhibitory potency against enzymes like Factor Xa (fXa) and thrombin nih.gov. Research indicates that the malonamide linker itself significantly enhances anti-fXa potency and selectivity when compared to a glycinamide (B1583983) linker nih.gov. Molecular docking studies have been employed to elucidate the precise molecular determinants underlying these observed potency and selectivity profiles nih.gov.

| Linker Type | Effect on Anti-fXa Potency | Effect on Selectivity | Mechanistic Insight (via Molecular Docking) | Reference |

| Malonamide | Significantly increased | Significantly increased | Molecular determinants studied | nih.gov |

| Glycinamide | Lower | Lower | Compared against | nih.gov |

At a fundamental enzymatic level, the structure of malonamidase E2 (MAE2) provides a clear illustration of SAR. The enzyme's unique Ser-cisSer-Lys catalytic triad, representing a novel serine hydrolase fold, is absolutely conserved within its family and is directly responsible for its catalytic function in hydrolyzing this compound embopress.orgnih.govnih.gov. The cis conformation of Ser131 within the triad is proposed to play a specific role in the enzyme's action mechanism nih.govnih.gov. This structural insight into the active site of MAE2 is critical for understanding its substrate specificity and the precise mechanism by which it transforms this compound into malonate and ammonia embopress.orgnih.gov.

Furthermore, the malonamyl starter unit plays a pivotal role in the biosynthesis of tetracycline (B611298) antibiotics, which are characterized as aromatic polyketides researchgate.netcjnmcpu.comnih.govnih.govgenome.jp. The carboxamido moiety at the C2 position of tetracyclines originates from this malonamyl starter unit and has been identified as crucial for the antibiotic activity of these compounds nih.govnih.govnih.gov. This highlights a significant structure-activity relationship where the presence of the malonamyl-derived amide group is directly linked to the biological efficacy of these important pharmaceuticals cjnmcpu.comnih.gov. The amidotransferase OxyD is hypothesized to synthesize this this compound starter unit, underscoring its foundational role in the biosynthetic pathway researchgate.netnih.gov.

Biochemical Roles and Applications of Malonamates in Biological Systems Non Clinical

Malonate Metabolism and its Biological Significance

Malonate, a three-carbon dicarboxylic acid, is a naturally occurring compound in various biological systems, including legumes. koreascience.kr Its metabolism is crucial for certain symbiotic relationships, particularly in the context of nitrogen fixation. koreascience.kr Research has indicated that the metabolism of malonate is essential for the symbiotic nitrogen processes, at least within clover nodules. koreascience.kr The deletion of genes related to malonate metabolism in bacteria like Rhizobium leguminosarium bv trifolii resulted in the loss of their symbiotic function with clover. koreascience.kr

Malonamate plays a significant role as a nitrogen carrier in the symbiotic relationship between Rhizobium bacteria and legume plants, such as soybeans. nih.gov In soybean root nodules, a model for nitrogen flow suggests that this compound is a key intermediate. nih.gov This system facilitates the transfer of fixed nitrogen, in the form of ammonia (B1221849), from the bacterial symbionts (bacteroids) to the host plant. nih.gov The process involves specific enzymes that catalyze the formation and hydrolysis of this compound, ensuring the efficient transport and availability of nitrogen for the plant's metabolic needs. nih.gov This symbiotic nitrogen fixation is a vital process, providing the plant with essential nitrogen compounds for growth in exchange for carbon sources from the plant. nih.govosti.gov

The metabolism of this compound in symbiotic nitrogen fixation is mediated by enzymes called malonamidases. nih.gov Studies in soybean nodules have identified two distinct types of malonamidases. nih.gov The first, designated E1, is found in the bacteroids and is capable of both synthesizing this compound from malonate and ammonia, and hydrolyzing it back. nih.gov The second, E2, primarily acts to hydrolyze this compound into malonate and ammonia. nih.gov This E2 enzyme is found in both the bacteroids and the plant cytosol within the nodule. nih.gov The high specificity of these enzymes for their respective substrates, malonate and this compound, underscores their specialized roles in the nitrogen shuttle between the bacterium and the host plant. nih.gov

| Enzyme | Location | Primary Function | Substrate Specificity |

| Malonamidase E1 | Bacteroids | Catalyzes formation and hydrolysis of this compound | Malonate |

| Malonamidase E2 | Bacteroids and Plant Cytosol | Catalyzes hydrolysis of this compound to ammonia and malonate | This compound |

This compound as a Biosynthetic Precursor

Beyond its role in nitrogen metabolism, this compound serves as a crucial building block in the biosynthesis of complex natural products. nih.govnih.gov It functions as an unusual starter unit in the creation of certain polyketides, a diverse class of secondary metabolites with a wide range of biological activities. nih.govnih.gov

The tetracycline (B611298) family of antibiotics are classic examples of aromatic polyketides that utilize a this compound starter unit. nih.govnih.gov This is a defining characteristic of their biosynthesis, distinguishing them from many other polyketides that typically use acetate (B1210297) as a starter. nih.gov In the biosynthesis of oxytetracycline (B609801) in Streptomyces rimosus, the process is initiated with a malonamyl-CoA starter unit. researchgate.net This starter unit provides the C2 amide group that is a universal feature of tetracycline compounds and is critical for their antibiotic activity. nih.govresearchgate.net

The formation of the this compound starter unit is catalyzed by a specific enzyme, the amidotransferase OxyD. nih.govnih.gov OxyD is believed to convert a malonate equivalent into this compound in an ATP-dependent reaction, using glutamine as the amine donor. nih.gov Following initiation with the this compound starter, the polyketide chain is elongated through the successive addition of malonyl-CoA extender units by the minimal polyketide synthase (PKS) complex, which consists of the components OxyA, OxyB, and OxyC. nih.govnih.gov Genetic reconstitution studies have confirmed that the minimal PKS and the OxyD enzyme are necessary and sufficient for the production of the fundamental amidated polyketide backbone. nih.gov

| Component | Type | Role in Oxytetracycline Biosynthesis |

| This compound | Starter Unit | Provides the initial building block and the characteristic C2 amide group. nih.govresearchgate.net |

| OxyD | Amidotransferase | Catalyzes the formation of the this compound starter unit. nih.govnih.gov |

| OxyA, OxyB, OxyC | Minimal Polyketide Synthase (PKS) | Catalyzes the elongation of the polyketide chain with malonyl-CoA units. nih.govnih.gov |

| Malonyl-CoA | Extender Unit | Used for the iterative elongation of the polyketide backbone. nih.gov |

Enzyme Interaction Studies (Non-Pharmacological Focus)

The chemical structure of this compound allows it to interact with various enzymes as a substrate. These interactions are of interest for understanding enzyme mechanisms and structure-activity relationships, separate from any potential therapeutic applications.

Substituted aryl malonamates have been identified as substrates for serine hydrolases, specifically for class A and class C β-lactamases. nih.govnih.gov These this compound compounds are designed as retro-amido analogues of other known substrates, such as aryl phenaceturates. nih.gov Despite the reversed amide bond, these malonamates are effectively hydrolyzed by the enzymes. nih.gov Structure-activity studies show that the susceptibility of these compounds to enzymatic hydrolysis is influenced by substituents on the molecule. nih.govnih.gov For instance, N-alkylation of the side-chain amide in the malonamates does not prevent them from being substrates for β-lactamases. nih.gov This indicates that the retro-amide side chain can interact productively with the enzyme's active site, providing evidence for the covalent binding of these compounds to the active sites of β-lactam-recognizing enzymes. nih.govnih.gov

| Enzyme Class | This compound Analogue Interaction | Key Finding |

| Class A β-lactamase | Substrate | Capable of hydrolyzing substituted aryl malonamates. nih.govnih.gov |

| Class C β-lactamase | Substrate | Shows notable activity in turning over substituted aryl malonamates. nih.govnih.gov |

| Soluble DD-peptidases | Substrate | Also capable of hydrolyzing these retro-amido compounds. nih.gov |

Insights from this compound-Enzyme Crystal Complexes

X-ray crystallography has provided atomic-level insights into the binding of this compound to enzymes, revealing the molecular basis of their interaction and the catalytic mechanisms involved. A notable example is the crystal structure of malonamidase E2 (MAE2) from Bradyrhizobium japonicum, an enzyme that catalyzes the hydrolysis of this compound to malonate and ammonia. nih.govnih.gov The structural elucidation of this enzyme has been pivotal, as it was the first structure determined for a member of the amidase signature (AS) family of hydrolytic enzymes. nih.govembopress.org

The crystal structure of a mutant form of malonamidase E2 (S131A) in complex with this compound has been solved, providing a detailed view of the substrate binding mode. rcsb.org This structural analysis revealed a novel Ser-cisSer-Lys catalytic triad (B1167595) responsible for the enzyme's activity. nih.gov In this arrangement, Ser155 acts as the nucleophile, attacking the carbonyl carbon of the this compound substrate. ebi.ac.uk The resulting tetrahedral intermediate is stabilized by an oxyanion hole formed by the backbone amides of residues in the active site. ebi.ac.uk

The specific interactions between this compound and the active site residues of malonamidase E2 have been characterized. The carboxylate group of this compound is involved in hydrogen bonding interactions that correctly position the substrate for catalysis. nih.gov The structure suggests that the amino group of this compound is positioned in a way that facilitates its subsequent protonation and release as ammonia. nih.gov The crystal structure of the this compound-bound enzyme provides a structural basis for understanding the substrate specificity observed in the amidase signature family. nih.gov

Below is a table summarizing the crystallographic data for the this compound-enzyme complex.

| PDB ID | Enzyme Name | Organism | Mutant | Ligand | Resolution (Å) |

| 1O9O | Malonamidase E2 | Bradyrhizobium japonicum | S131A | This compound | 2.30 |

This structural information is crucial for understanding the biochemical role of this compound and for the potential design of specific inhibitors for enzymes involved in this compound metabolism.

Applications of Malonamates in Organic and Materials Synthesis

Integration of Malonamate into Functional Materials

Conversion into Hybrid Solids for Decontamination

Malonamates can serve as precursors for the synthesis of hybrid solids with significant applications in decontamination. Research by Moreau, Meyer, and co-workers demonstrated the synthesis of malonamide (B141969) derivatives from alkyl malonamates, followed by their conversion into hybrid solids. sci-hub.seresearchgate.net These hybrid silica (B1680970) solids have shown high efficiency in extracting specific radioactive elements, such as plutonium(IV) (Pu4+) and americium(III) (Am3+), from nitric acid solutions. sci-hub.se The effectiveness of these materials in the decontamination of radioactive aqueous wastes is largely due to their remarkable stability in highly acidic environments and their resilience under gamma irradiation. sci-hub.se

Malonamide-Derived Tripodal Ligands

Malonamide-derived tripodal ligands represent another area of application, particularly in the field of metal extraction. Verboom and co-workers explored the use of malonamide-derived tripodal ligands, built upon trialkylbenzene platforms, for the extraction of americium(III) (Am3+) and europium(III) (Eu3+) ions from nitric acid solutions. sci-hub.se The synthesis of these ligands involved the condensation of malonamide methyl ester with various C-pivot amine platforms. sci-hub.se

However, studies indicated that these specific tripodal ligands exhibited low distribution values when tested for their ability to extract actinide and lanthanide cations, performing similarly to simpler, non-preorganised malonamides. sci-hub.se It was observed that N-alkylation negatively impacted their extraction behaviors. sci-hub.se Researchers postulated that the presence of six secondary amide groups in these structures might create a rigid conformation, hindering their ability to effectively fold around and encapsulate the metal cation. sci-hub.se Despite these findings, malonamide derivatives with soft donor atoms, such as nitrogen and sulfur, continue to be investigated for their potential in selective metal recovery, including valuable metals like lanthanides, actinides, and precious metals. chemrxiv.org

Applications in Supramolecular Chemistry (e.g., Gelators)

Malonamates and their derivatives have found interesting applications in supramolecular chemistry, particularly in the development of gelators. Compounds such as malonamides bearing phenylglycinol at the amide junction have been successfully utilized as gelators. sci-hub.se Extensive research has focused on understanding the hydrogen bonding network topology that underpins the gelation behavior of these materials. sci-hub.se

Further studies on chiral malonamides revealed that they could be either non-gelling or weakly gelling, with their specific hydrogen bonding networks being a key area of investigation. sci-hub.se Supramolecular gels, generally, are formed through the self-assembly of low-molecular-weight gelators (LMWGs) via non-covalent interactions, leading to the formation of three-dimensional entangled networks that can immobilize solvents. rsc.orgthieme-connect.de Malonamide derivatives contribute to this class of LMWGs, highlighting their potential in creating advanced soft materials with diverse functionalities. sci-hub.se

Analytical and Spectroscopic Characterization of Malonamates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of malonamates, providing high-resolution data on the chemical environment of protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for analyzing the proton environment in malonamates, yielding distinct signals corresponding to different proton types. The chemical shifts and coupling patterns provide definitive evidence for the presence and connectivity of various functional groups.

For a typical malonamate structure, key proton signals include:

Amide N-H protons : These protons are typically observed as broad singlets, often exchangeable with deuterated solvents, appearing in the range of δ 6.0-9.0 ppm. For instance, in certain this compound derivatives, amide N-H signals can be found around δ 9.04 ppm beilstein-journals.org.

Methylene (B1212753) (-CH₂) protons : The protons of the methylene group situated between the ester and amide carbonyls are generally observed as a singlet, typically in the range of δ 3.0-3.5 ppm. This position is influenced by the electron-withdrawing effects of the adjacent carbonyl groups chemicalbook.comhmdb.ca.

Ester alkyl protons : The chemical shifts for protons within the ester moiety vary depending on the alkyl group. For methyl this compound, the methyl protons (OCH₃) typically appear as a singlet around δ 3.7-3.8 ppm beilstein-journals.orgbenchchem.com. In ethyl this compound, the ethyl group would show a triplet for the methyl protons (CH₃) around δ 1.2 ppm and a quartet for the methylene protons (OCH₂) around δ 4.1 ppm.

Table 1 summarizes characteristic ¹H NMR chemical shifts for common this compound protons.

Table 1: Characteristic ¹H NMR Chemical Shifts for Malonamates

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide N-H | 6.0 - 9.0 | Broad Singlet | Exchangeable |

| Methylene (-CH₂-) | 3.0 - 3.5 | Singlet | Between carbonyls |

| Ester -OCH₃ | 3.7 - 3.8 | Singlet | For methyl esters |

| Ester -OCH₂CH₃ (CH₃) | ~1.2 | Triplet | For ethyl esters |

| Ester -OCH₂CH₃ (CH₂) | ~4.1 | Quartet | For ethyl esters |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information regarding the carbon backbone of malonamates, with distinct signals for each unique carbon environment. The wide chemical shift range of ¹³C NMR allows for clear differentiation of various carbon types.

Key carbon signals in malonamates include:

Carbonyl carbons (C=O) : Malonamates possess two distinct carbonyl carbons: one from the ester group and one from the amide group. These typically resonate in the downfield region, between δ 165-175 ppm benchchem.com. For example, in a substituted this compound, carbonyl carbons were observed at δ 171.5 ppm and δ 167.0 ppm beilstein-journals.org.

Methylene (-CH₂) carbon : The carbon of the methylene group situated between the two carbonyls typically appears in the range of δ 40-55 ppm, characteristic of carbons adjacent to carbonyl functionalities oregonstate.edu.

Ester alkyl carbons : The chemical shifts for carbons within the ester alkyl group depend on the specific alkyl moiety. For methyl this compound, the methyl carbon (OCH₃) typically appears around δ 50-60 ppm, with a specific example at δ 53.5 ppm beilstein-journals.org. For ethyl this compound, the ethyl carbons (OCH₂CH₃) would typically be around δ 14 ppm (CH₃) and δ 60 ppm (OCH₂).

Table 2 presents characteristic ¹³C NMR chemical shifts for common this compound carbons.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Malonamates

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Ester C=O | 165 - 175 | Carbonyl of ester |

| Amide C=O | 165 - 175 | Carbonyl of amide |

| Methylene (-CH₂-) | 40 - 55 | Between carbonyls |

| Ester -OCH₃ | 50 - 60 | For methyl esters |

| Ester -OCH₂CH₃ (CH₃) | ~14 | For ethyl esters |

| Ester -OCH₂CH₃ (CH₂) | ~60 | For ethyl esters |

In situ NMR spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions, providing invaluable insights into reaction mechanisms and the identification of transient intermediates wiley.comnih.gov. This approach is particularly beneficial for studying labile species that exist only under reaction conditions, such as elevated temperatures or pressures wiley.com.

While direct in situ NMR studies specifically on this compound reactions are less commonly detailed in general literature, the methodology has been successfully applied to related malonic acid derivatives. For example, in situ ¹H NMR has been utilized to characterize reactive ketenes formed from malonic acid precursors during acylation reactions, shedding light on the underlying mechanism nih.gov. The ability of in situ NMR to observe species as they form and disappear in real-time makes it an ideal tool for elucidating complex reaction pathways involving malonamates, which often undergo transformations involving highly reactive intermediates. This technique can confirm the existence of literature-reported structures and identify unprecedented intermediates, paving the way for a deeper understanding of this compound chemistry uclouvain.be.

Vibrational Spectroscopy

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, plays a crucial role in identifying the characteristic functional groups present in malonamates based on their unique vibrational frequencies.

FT-IR spectroscopy provides a fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. For malonamates, the presence of both ester and amide functionalities leads to characteristic absorption patterns.

Key FT-IR absorption bands for malonamates include:

N-H stretching : The amide N-H bond typically gives rise to broad absorption bands in the region of ~3200-3500 cm⁻¹. For malonamic acid derivatives, this stretching vibration (υN-H) has been observed as a broad band between 3233-3397 cm⁻¹ rdd.edu.iq.

Carbonyl stretching (C=O) : Malonamates exhibit two distinct carbonyl stretching vibrations:

Ester C=O : This typically appears as a strong absorption band around ~1730 cm⁻¹ benchchem.com.

Amide C=O (Amide I band) : This is usually observed as a strong absorption band around ~1680 cm⁻¹ benchchem.com.

C-H stretching : Aliphatic C-H stretching vibrations are generally observed in the ~2900-3000 cm⁻¹ range.

Table 3 outlines the characteristic FT-IR absorption bands for malonamates.

Table 3: Characteristic FT-IR Absorption Bands for Malonamates

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| Amide N-H | 3200 - 3500 (broad) | N-H stretching |

| Ester C=O | ~1730 | Carbonyl stretching of ester |

| Amide C=O | ~1680 | Carbonyl stretching of amide (Amide I) |

| Aliphatic C-H | 2900 - 3000 | C-H stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound molecules, particularly if they contain chromophores. While simple alkyl malonamates may not exhibit strong absorption in the conventional UV-Vis region (200-800 nm), derivatives with conjugated systems or aromatic substituents will show characteristic absorption maxima.

For methyl malonamic acid derivatives, maximum absorption bands have been reported in the ultraviolet region, specifically between λmax 238-250 nm rdd.edu.iq. The presence of a this compound starter unit in polyketide synthesis has also been noted to be UV-detectable mdpi-res.comu-tokyo.ac.jp. UV-Vis spectroscopy can be used to monitor the formation of complexes involving this compound derivatives researchgate.net. Furthermore, advanced techniques like derivative spectroscopy can be applied to UV-Vis data to resolve overlapping absorption bands and identify weak signals that might be obscured in a standard spectrum, thereby enhancing the analytical resolution for complex this compound systems nwlifescience.comshimadzu.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique employed to determine the molecular weight of this compound compounds and to gain insights into their structural features through the analysis of fragmentation patterns. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z) abo.fi. The molecular ion peak in a mass spectrum typically corresponds to the parent molecule, providing its precise molecular weight abo.fi.

Fragmentation, the dissociation of energetically unstable molecular ions, generates characteristic fragment ions whose m/z values provide clues about the molecule's substructures iastate.edu. By analyzing these fragmentation patterns, researchers can deduce the connectivity of atoms within the this compound structure, including the presence and position of the amide and carboxylate functionalities. While electron ionization (EI) can lead to extensive fragmentation, sometimes obscuring the molecular ion, softer ionization techniques like chemical ionization (CI) can be utilized to obtain the intact precursor ion, aiding in molecular weight confirmation wikipedia.org.

For this compound derivatives, MS analysis would typically involve identifying the molecular ion peak to confirm the compound's mass. Subsequent fragmentation analysis would reveal characteristic losses corresponding to the amide group (-NH2, -CONH2), carboxylate group (-COOH, -COO-), or other substituents, thereby confirming the structural integrity and connectivity of the this compound moiety within the larger molecule.

X-ray Diffraction (XRD) for Crystallinity and Unit Cell Determination

The principle of XRD relies on the diffraction of X-rays by the regularly spaced atoms within a crystal lattice, generating a unique diffraction pattern or "fingerprint" for each crystalline material researchgate.netnih.govrug.nl. By analyzing the angles and intensities of the diffracted X-rays, crystallographers can reconstruct a three-dimensional picture of the electron density within the crystal, thereby locating the positions of atoms and discerning their chemical bonds rug.nl.

While direct crystal structure data for simple this compound compounds are not extensively detailed in general literature searches, the technique's applicability to this compound-related systems is well-established. For instance, X-ray crystallographic analyses have been performed on enzymes that catalyze the hydrolysis of this compound, such as malonamidase E2 from Bradyrhizobium japonicum, which was found to crystallize in the orthorhombic space group P2(1)2(1)2 with specific unit-cell parameters scielo.org.mx. Similarly, the amidase domain of allophanate (B1242929) hydrolase, an enzyme that utilizes this compound as a substrate, has been characterized by XRD, revealing a P21 space group with defined unit-cell parameters nih.govformulationbio.com. These examples underscore the importance of XRD in understanding the structural basis of this compound interactions in biological systems, which can inform the design and synthesis of this compound derivatives.

Table 1: Representative Unit Cell Parameters from XRD Studies on this compound-Related Enzymes

| Enzyme/Domain | Space Group | Unit Cell Parameters (Å) | Reference |

| Malonamidase E2 | P2(1)2(1)2 | a = 104.29, b = 95.58, c = 74.90 | scielo.org.mx |

| Allophanate Hydrolase Amidase Domain | P21 | a = 82.4, b = 179.2, c = 112.6, β = 106.6° | nih.govformulationbio.com |

Thermal Analysis (TGA/DTA) for Thermal Stability

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability and decomposition behavior of this compound compounds. These methods provide insights into the temperature ranges at which a material remains stable, undergoes phase transitions, or decomposes.

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere rug.nlcreative-proteomics.com. This technique is particularly useful for identifying decomposition temperatures, quantifying volatile components (e.g., moisture loss), and determining the residual content after thermal degradation rug.nlnih.gov. For malonamates, TGA can pinpoint the temperatures at which the amide bond breaks, the carboxylate group decarboxylates, or other thermal degradation pathways occur.

DTA, often performed simultaneously with TGA (TG/DTA), measures the temperature difference between a sample and an inert reference as both are subjected to the same temperature program abo.finih.gov. This technique detects thermal events that involve energy changes (endothermic or exothermic processes) but may not necessarily involve mass loss, such as melting, crystallization, or glass transitions rug.nlnih.gov. The peaks observed in a DTA thermogram indicate these thermal events, providing a comprehensive profile of the material's thermal behavior abo.fi.

The combined use of TGA and DTA allows for a thorough understanding of a this compound compound's thermal properties. For instance, an endothermic peak in the DTA curve without corresponding mass loss in TGA might indicate melting, while an endothermic or exothermic peak accompanied by mass loss would signify a decomposition event nih.gov. Such data are essential for determining optimal storage conditions, processing temperatures, and potential applications where thermal stability is a critical factor.

Circular Dichroism (CD) for Secondary Structure Analysis of this compound-Peptide Conjugates

Circular Dichroism (CD) spectroscopy is a sensitive technique used to analyze the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light. For this compound-peptide conjugates, CD spectroscopy can provide valuable information on how the this compound moiety influences the peptide's conformation and folding.

The peptide backbone, particularly the amide chromophores, exhibits characteristic CD signals in the far-ultraviolet (UV) region (typically 185-240 nm) that are indicative of specific secondary structures. Different secondary structures produce distinct CD spectra:

Alpha-helices are characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band near 190 nm.

Beta-sheets typically show a negative band around 217 nm and a positive band near 195 nm.

Random coils exhibit a weak negative band near 200 nm.

By analyzing the CD spectrum of a this compound-peptide conjugate, researchers can determine the proportions of these structural elements and detect conformational changes induced by the this compound conjugation, solvent environment, temperature, or interactions with other molecules. For example, if the this compound group promotes specific folding patterns or stabilizes certain secondary structures within the peptide, this would be reflected in the CD spectrum. The technique is highly sensitive to subtle changes in peptide conformation, making it an invaluable tool for understanding the structure-function relationships of such conjugates.

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Characteristic CD Bands (nm) |

| Alpha-helix | Negative at ~222, ~208; Positive at ~190 |

| Beta-sheet | Negative at ~217; Positive at ~195 |

| Random coil | Weak negative at ~200 |

Future Research Directions and Emerging Trends in Malonamate Chemistry

Development of Greener and Milder Synthetic Routes

The pursuit of sustainable chemical practices is a significant driver in malonamate synthesis. Future research aims to develop greener and milder synthetic routes to reduce environmental impact and improve efficiency. Current advancements include solvent-free approaches and the utilization of alternative energy sources. For instance, the synthesis of malonamide (B141969) derivatives from malonic esters has demonstrated an atom economy of 73.6% in solvent-free conditions, with microwave irradiation offering a means to circumvent high temperatures associated with traditional thermal heating sci-hub.se. Similarly, flash vacuum pyrolysis of azolyl-malonamates has shown that solid catalysts, such as zeolites and hydrotalcites, can significantly lower reaction temperatures while maintaining product formation researchgate.net.

Enzyme-catalyzed reactions represent a particularly promising avenue for greener synthesis. The facile enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate, a related compound, has been achieved under solventless conditions at mild temperatures (85 °C) using immobilized Candida antarctica lipase (B570770) B as a biocatalyst. This highlights the potential for enzymatic routes in producing this compound-based polymers with reduced energy consumption and waste generation nih.gov.

Table 1: Examples of Greener Synthetic Approaches for this compound Derivatives

| Synthetic Approach | Key Features | Advantages for Green Chemistry | Reference |

| Solvent-free Synthesis | Atom economy of 73.6% | Reduced solvent waste, high atom utilization | sci-hub.se |

| Microwave Irradiation | Circumvents high temperatures | Energy efficiency, milder conditions | sci-hub.se |

| Solid Catalysis (Zeolites, Hydrotalcites) | Lowers reaction temperatures | Reduced energy input, improved selectivity | researchgate.net |

| Enzyme-Catalyzed Synthesis | Solventless, mild temperature (85 °C) | Low energy, reduced solvent use, high selectivity | nih.gov |

Exploration of Novel Catalytic Systems and Asymmetric Transformations

The development of novel catalytic systems and asymmetric transformations is crucial for accessing chiral this compound derivatives, which are valuable building blocks in organic synthesis. This compound has been successfully employed as a three-atom building block in chiral amine-catalyzed asymmetric [3 + 3] cycloadditions, leading to the enantioselective synthesis of chiral thioenaminones rsc.org.

Organocatalysis, particularly with thiourea (B124793) catalysts, is an emerging trend for asymmetric transformations involving malonamates. For example, the Takemoto thiourea catalyst has been effectively utilized in the organocatalytic asymmetric nitroso aldol (B89426) reaction of α-substituted malonamates, yielding optically active oxyaminated malonamates with high enantiomeric purity and good yields. This catalytic system achieves enantioselectivity through bifunctional hydrogen bonding, activating both the nitrosoarene and the this compound substrate researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org. Furthermore, enantioselective phase-transfer catalysis has enabled the α-alkylation of malonates, producing chiral α,α-dialkylmalonates in high yields and excellent enantioselectivities, demonstrating the potential for similar transformations with this compound esters frontiersin.orgnih.gov. Future research will likely explore cooperative, relay, or sequential catalysis using multiple organocatalysts to design complex enantioselective tandem reactions rsc.org.

Table 2: Catalytic Systems and Asymmetric Transformations in this compound Chemistry

| Catalytic System | Reaction Type | Key Outcome | Enantioselectivity | Reference |

| Chiral Amine Catalyst | Asymmetric [3 + 3] Cycloaddition | Chiral Thioenaminones | Not specified, but enantioselective | rsc.org |

| Takemoto Thiourea Catalyst | Asymmetric Nitroso Aldol Reaction | Optically active oxyaminated malonamates | High enantiomeric purity | researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org |

| Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) | Enantioselective α-Alkylation of Malonates | Chiral α,α-dialkylmalonates | Up to 98% ee | frontiersin.orgnih.gov |

Advanced Understanding of this compound-Enzyme Interactions for Biotechnological Applications

Understanding the intricate interactions between this compound and enzymes is vital for developing biotechnological applications, including enzyme inhibitors and novel metabolic pathways. Malonamidase E2 (MAE2) from Bradyrhizobium japonicum is a well-studied enzyme that hydrolyzes this compound to malonate and ammonia (B1221849). Research has elucidated the Ser-cis-Ser-Lys catalytic triad (B1167595) within MAE2's active site and highlighted the critical role of Arg-158 in both substrate binding and stabilizing the transition-state oxyanion researchgate.netnih.govkaist.ac.krembopress.org.

Aryl malonamates have been identified as novel substrates for a broad range of β-lactam-recognizing enzymes, including β-lactamases and soluble DD-peptidases. Molecular modeling studies suggest that the retro-amide group of malonamates fits precisely into the enzyme's active site through hydrogen bonding with a conserved lysine (B10760008) residue. This interaction positions malonamates as potential leads for developing new mechanism-based and transition-state analogue inhibitors nih.govacs.orgnih.gov. Furthermore, this compound has been observed to act as a slow substrate and a strong inhibitor for allophanate (B1242929) hydrolase (AtzF), another enzyme within the amidase signature family asm.orgmarquette.edu. In a different context, the protein OxyD, homologous to ATP-dependent class II asparagine synthases, is believed to catalyze the transamination of malonate to yield this compound, which then participates in polyketide biosynthesis, underscoring this compound's role in diverse metabolic pathways nih.gov.

Table 3: this compound-Enzyme Interactions and Biotechnological Relevance

| Enzyme | This compound Role | Key Interaction/Outcome | Biotechnological Application | Reference |

| Malonamidase E2 (MAE2) | Substrate | Hydrolysis to malonate and ammonia; Ser-cis-Ser-Lys catalytic triad, Arg-158 binding | Understanding nitrogen metabolism, enzyme mechanisms | researchgate.netnih.govkaist.ac.krembopress.org |

| β-Lactamases & DD-peptidases | Novel Substrate | Retro-amide group hydrogen bonds to active site lysine | Lead for new enzyme inhibitors | nih.govacs.orgnih.gov |

| Allophanate Hydrolase (AtzF) | Slow Substrate & Strong Inhibitor | Inhibition of allophanate hydrolysis | Potential for enzyme regulation/inhibition | asm.orgmarquette.edu |

| OxyD (putative) | Product of transamination | Involved in polyketide biosynthesis | Metabolic engineering, natural product synthesis | nih.gov |

Design of this compound-Based Materials for Environmental Remediation

The unique structural features of this compound and its derivatives make them promising candidates for the design of materials aimed at environmental remediation. A notable application is the use of malonamide-based ionic liquid extractants for the efficient extraction of trivalent rare earth elements, such as europium(III), from nitric acid media fishersci.ca. This demonstrates their utility in separating valuable metals or removing hazardous ones from aqueous solutions.

Furthermore, malonate polyesters, synthesized via enzyme-catalyzed routes, have been successfully applied as effective metal chelators in biphasic, green solvent systems nih.gov. While these are malonate-based, the principles can be extended to this compound derivatives, which possess similar chelating functionalities due to their amide and carboxylate groups. Research into malonamide derivatives as ligands for metal extraction and recovery is an active area, indicating their potential for broader environmental applications, including the removal of heavy metals and other pollutants from water researchgate.net.

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

Integrated experimental and computational approaches are becoming indispensable for gaining deeper mechanistic insights into this compound chemistry. Density Functional Theory (DFT) studies have been extensively used to understand the stereocontrol and proposed transition states in asymmetric catalytic reactions involving malonamates, such as the nitroso aldol reaction researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org. These computational methods provide detailed information about the electronic structure, reaction pathways, and energy profiles, which are difficult to obtain solely through experimental means.